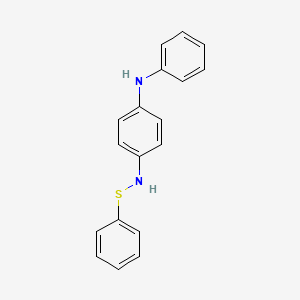
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is an organic compound with the molecular formula C18H16N2S. This compound is a derivative of aniline and is characterized by the presence of a phenyl group and a phenylsulfanyl group attached to a benzene-1,4-diamine core. It is a white crystalline solid that can darken upon exposure to air due to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine typically involves the reaction of 4-nitrochlorobenzene with ammonia to form 4-nitroaniline, which is then hydrogenated to produce the desired compound . Another method involves the conversion of aniline to diphenyltriazine, followed by acid-catalysis to form 4-aminoazobenzene, which is then hydrogenated .
Industrial Production Methods
Industrial production of this compound often follows the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic aromatic substitution reactions, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Hydrogen gas (H~2~) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Sodium hydroxide (NaOH) and other strong bases are often used under high-temperature conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine involves the donation of the nitrogen’s lone pair into the ring system, increasing the electron density around the ring. This makes the ring more reactive and reduces the availability of the lone pair on the nitrogen for other reactions . The compound can interact with various molecular targets and pathways, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
N-Isopropyl-N’-phenyl-1,4-phenylenediamine: Commonly used as an antiozonant in rubbers.
p-Phenylenediamine: Used in hair dyes and as a precursor to aramid plastics and fibers.
1,4-Benzenediamine, N-phenyl-: Known for its use in various industrial applications.
Uniqueness
N~1~-Phenyl-N~4~-(phenylsulfanyl)benzene-1,4-diamine is unique due to the presence of both phenyl and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
88047-04-5 |
|---|---|
Molecular Formula |
C18H16N2S |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-N-phenyl-4-N-phenylsulfanylbenzene-1,4-diamine |
InChI |
InChI=1S/C18H16N2S/c1-3-7-15(8-4-1)19-16-11-13-17(14-12-16)20-21-18-9-5-2-6-10-18/h1-14,19-20H |
InChI Key |
HOJRLNYLWJVREN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NSC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















